
2,6-Naphthyridin-1(2H)-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Naphthyridin-1(2H)-one hydrobromide is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their wide spectrum of biological activities, including antimicrobial and pharmaceutical properties. This compound is particularly significant in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthyridin-1(2H)-one hydrobromide typically involves the oxidation of 2-oxo-4-methylquinoline to form 2-oxo quinoline-4-carboxylic acid. This intermediate is then converted to the desired naphthyridine derivative using specific reagents and conditions . The process may involve the use of Dowtherm A at elevated temperatures (e.g., 135°C for 16 hours) to achieve the desired transformation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Naphthyridin-1(2H)-one hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Conversion of 2-oxo-4-methylquinoline to 2-oxo quinoline-4-carboxylic acid.
Substitution: Introduction of various substituents on the naphthyridine ring to form derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide (SeO2), iodine in dimethyl sulfoxide (I2/DMSO), and dichlorodicyanoquinone (DDQ) in dioxane.
Reaction Conditions: Elevated temperatures (e.g., 135°C) and specific solvents like Dowtherm A.
Major Products: The major products formed from these reactions include various naphthyridine derivatives, which are characterized by their unique structural and biological properties .
Aplicaciones Científicas De Investigación
2,6-Naphthyridin-1(2H)-one hydrobromide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,6-Naphthyridin-1(2H)-one hydrobromide involves its interaction with various molecular targets and pathways. The compound’s nitrogen heterocyclic structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Comparison: 2,6-Naphthyridin-1(2H)-one hydrobromide is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it offers distinct advantages in terms of its antimicrobial properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
2H-2,6-naphthyridin-1-one;hydrobromide |
InChI |
InChI=1S/C8H6N2O.BrH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1-5H,(H,10,11);1H |
Clave InChI |
NTWDDYBJKDKZAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C2=C1C=NC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



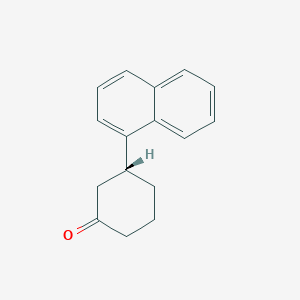
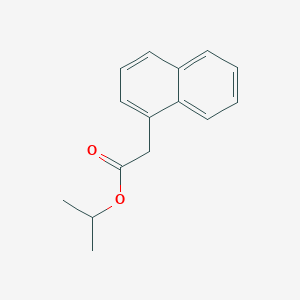
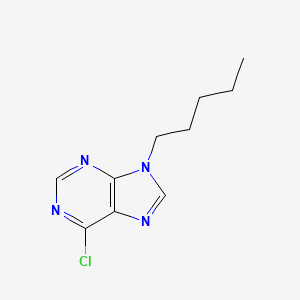
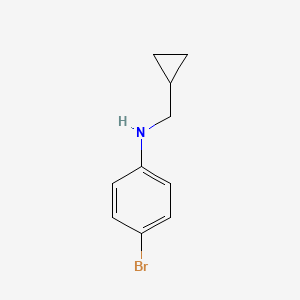
![7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11881133.png)
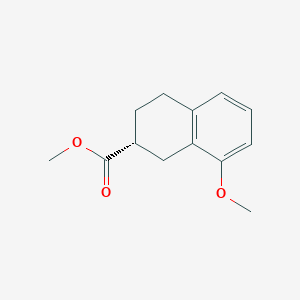
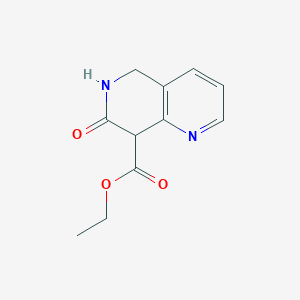
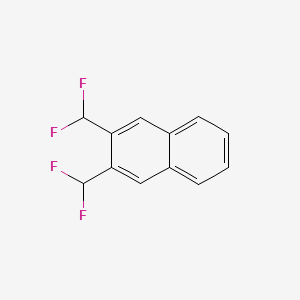
![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)

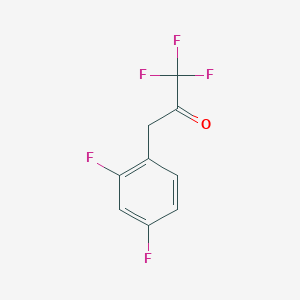
![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)

